molecular formula C12H10N4O2 B189989 2,2'-Bipyridine-4,4'-dicarboxamide CAS No. 100137-02-8

2,2'-Bipyridine-4,4'-dicarboxamide

Cat. No.: B189989
CAS No.: 100137-02-8
M. Wt: 242.23 g/mol
InChI Key: ZWCNYHCXTYJJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipyridine-4,4’-dicarboxamide is a chemical compound with the molecular formula C12H10N4O2. It is a derivative of bipyridine, featuring two carboxamide groups attached to the 4,4’ positions of the bipyridine ring system. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 2,2’-Bipyridine-4,4’-dicarboxamide is the nanocrystalline TiO2 thin films used in the development of dye-sensitized solar cells (DSSCs) . The compound acts as a ligand, binding to these targets and influencing their function .

Mode of Action

2,2’-Bipyridine-4,4’-dicarboxamide interacts with its targets through its two carboxylic electron withdrawing groups at the 4,4’-position . These groups are chemically anchored onto the nanocrystalline TiO2 thin films, forming an ester-like linkage . This improves the adsorption stability and the electronic coupling between the dye and the semiconductor film surface .

Biochemical Pathways

Upon absorption of light energy, an exciton enters the lowest unoccupied molecular orbital (LUMO), which is localized onto the anchor-containing bipyridyl ligand . The conjugation is extended from the pyridine into the anchor group . The exciton can then be effectively injected into the semiconductor film while the bipyridyl groups are chemically bonded to the film .

Result of Action

The result of the action of 2,2’-Bipyridine-4,4’-dicarboxamide is the efficient conversion of light energy into electricity . This is achieved through the effective injection of the exciton into the semiconductor film . The compound is found in well-established DSSCs dyes such as N3, N719, Z907, and K19 dyes, with energy conversion efficiency from light to electricity over 10% recorded under AM 1.5 irradiation .

Action Environment

Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxamide . For instance, the efficiency of energy conversion can be affected by the intensity of light the DSSCs are exposed to . Furthermore, the stability of the compound can be influenced by environmental conditions such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-4,4’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with ammonia or amines. One common method includes the following steps :

    Starting Material: 2,2’-Bipyridine-4,4’-dicarboxylic acid.

    Reagents: Ammonia or primary amines.

    Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 100-150°C) for several hours.

    Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for 2,2’-Bipyridine-4,4’-dicarboxamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-4,4’-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination with metal ions results in metal-ligand complexes, while substitution reactions yield various substituted bipyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine-4,4’-dicarboxamide is unique due to its carboxamide functional groups, which provide additional sites for hydrogen bonding and other interactions compared to its carboxylic acid counterparts. This makes it particularly useful in forming stable complexes with metal ions and in applications requiring specific non-covalent interactions .

Properties

IUPAC Name

2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNYHCXTYJJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipyridine-4,4'-dicarboxamide
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyridine-4,4'-dicarboxamide
Reactant of Route 3
2,2'-Bipyridine-4,4'-dicarboxamide
Reactant of Route 4
Reactant of Route 4
2,2'-Bipyridine-4,4'-dicarboxamide
Reactant of Route 5
2,2'-Bipyridine-4,4'-dicarboxamide
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine-4,4'-dicarboxamide
Customer
Q & A

Q1: What are the common applications of 2,2'-Bipyridine-4,4'-dicarboxamide in materials science?

A1: this compound and its derivatives are frequently employed as building blocks for supramolecular systems and metal-organic frameworks. For instance, they can act as bridging ligands in the creation of bis(β-cyclodextrin)s, forming complexes with organic dyes for potential applications in sensing and separation technologies. [, ] Moreover, they are used in the synthesis of redox-responsive gels, enabling the development of dynamic and stimuli-responsive materials with potential in soft robotics and biomedicine. []

Q2: How do structural modifications to this compound affect its photoluminescent properties in iridium(III) complexes?

A2: Modifications to the this compound ligand in iridium(III) complexes significantly impact their photoluminescent behavior. Studies reveal that incorporating electron-donating or electron-withdrawing groups can shift the emission wavelength, allowing for color tunability in the resulting complexes. [] Furthermore, the nature of the substituent can influence the photoluminescence quantum yields, likely due to alterations in the transition dipole moment upon electronic excitation. []

Q3: Can this compound derivatives enhance the solubility and biocompatibility of metal complexes for biological applications?

A3: Yes, this compound derivatives have been successfully employed to improve the solubility and biocompatibility of metal complexes. In a study focused on developing new anti-cancer agents, researchers synthesized a series of ruthenium complexes featuring modified this compound ligands. [] The incorporated substituents, ranging from propyl to benzyl groups, influenced the complexes' cytotoxicity and interactions with biofilm-forming bacteria, indicating their potential for biological applications. []

Q4: How does the structure of this compound contribute to the catalytic activity of its iron(II) complexes in oxidation reactions?

A4: The this compound ligand plays a crucial role in the catalytic activity of iron(II) complexes during oxidation reactions. Research demonstrates that iron(II) complexes bearing this compound effectively catalyze the oxidation of 1-phenylethanol and glycerol using hydrogen peroxide in an aqueous medium. [] The nitrogen atoms in the ligand's structure likely coordinate with the iron center, influencing its redox potential and facilitating the interaction with the oxidant and substrates. []

Q5: Are there computational chemistry studies investigating the properties and behavior of this compound and its derivatives?

A5: Yes, computational chemistry techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are valuable tools for studying this compound systems. [] Researchers have employed these methods to investigate the ground and excited state properties of iridium(III) complexes featuring this compound derivatives as ancillary ligands. [] These calculations offer insights into the electronic structure, energy levels, and nature of electronic transitions, aiding in the rational design of compounds with desired properties.

Q6: How is this compound used in the design of fluorescent sensors and probes?

A6: The inclusion complexation behavior of modified β-cyclodextrins with this compound linkers toward fluorescent dyes like ammonium 8-anilino-1-naphthalenesulfonate (ANS) and rhodamine B (RhB) highlights their potential in sensor design. [, ] The modified β-cyclodextrins exhibit selective binding affinities for specific dyes, leading to changes in fluorescence intensity or wavelength upon complexation. [, ] This property can be exploited to develop sensitive and selective fluorescent sensors for detecting target molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.